molecular formula C29H28ClN3O4 B11443947 N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11443947
M. Wt: 518.0 g/mol
InChI Key: YKAYLVQDMICGCZ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the indole moiety and the functionalization of the phenyl ring with chloro, methoxy, and methyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives with different substituents on the phenyl ring or the indole moiety. Examples include:

  • N-(4-Chloro-2-methoxyphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • N-(4-Chloro-2-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of N-(4-Chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-YL)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H28ClN3O4

Molecular Weight

518.0 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C29H28ClN3O4/c1-17-14-24(25(37-3)15-22(17)30)32-28(34)26-19-9-4-5-10-20(19)29(35)33(12-13-36-2)27(26)21-16-31-23-11-7-6-8-18(21)23/h4-11,14-16,26-27,31H,12-13H2,1-3H3,(H,32,34)

InChI Key

YKAYLVQDMICGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)CCOC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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